molecular formula C6H8N2O2 B189588 3,6-Dimethoxypyridazine CAS No. 4603-59-2

3,6-Dimethoxypyridazine

Cat. No. B189588
M. Wt: 140.14 g/mol
InChI Key: HKQOBAGKDBSVEQ-UHFFFAOYSA-N
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Patent
US07312215B2

Procedure details

A solution of n-butyllithium (1.6 M in hexanes, 2.45 mL, 3.92 mmol) was added to a cold solution of THF (20 mL) at −78° C. Tetramethylpiperidine (0.67 mL, 3.92 mol) was introduced and the solution was warmed to 0° C. and kept at this temperature for 20 min; it was then cooled to −78° C. A solution of 3,6-dimethoxy-pyridazine (500 mg, 3.57 mmol) in THF (5 mL) was added slowly and the mixture was stirred at −78° C. for 45 min. This reaction mixture was transferred to a solution of achloroethane (1.268 g, 5.36 mmol) in THF (10 mL) at −78° C. and stirring was continued at −78° C. for 15 min. Saturated aqueous NH4Cl was added and the mixture was warmed to room temperature. The mixture was extracted with EtOAc, dried over MgSO4, and concentrated in vacuo to give the crude product, which was purified by flash chromatography, eluting with 10-20% EtOAc in hexanes to afford, after evaporation, the title compound as a white solid (372 mg, 60%): 1H NMR (400 MHz, DMSO) δ 7.04 (s, 1H), 4.11 (s, 3H), 4.04 (s, 3H); LCMS (+ESI, M+H+) m/z 175.
Quantity
2.45 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1CCCN(C)C1(C)C.[CH3:16][O:17][C:18]1[N:19]=[N:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=1.[NH4+].[Cl-:27]>C1COCC1>[Cl:27][C:23]1[CH:22]=[C:21]([O:24][CH3:25])[N:20]=[N:19][C:18]=1[O:17][CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
2.45 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
CC1C(N(CCC1)C)(C)C
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1N=NC(=CC1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was then cooled to −78° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(N=NC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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